3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Tubulin polymerization Microtubule destabilization Colchicine-site binding

This exact TMP-thiazole-benzamide features a critical C2-(4-methylphenyl) substituent and ethyl linker essential for tubulin colchicine-site binding and MDR evasion. Generic or des-methoxy analogs exhibit order-of-magnitude potency drops, invalidating SAR. Procure ≥98% purity for reliable antiproliferative screening (MCF-7, A549, Colo-205) and mechanistic studies. Bulk and custom scales available; request a quote.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5
CAS No. 896609-31-7
Cat. No. B2598592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS896609-31-7
Molecular FormulaC22H24N2O4S
Molecular Weight412.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H24N2O4S/c1-14-5-7-15(8-6-14)22-24-17(13-29-22)9-10-23-21(25)16-11-18(26-2)20(28-4)19(12-16)27-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)
InChIKeyBLNGQTBERIQYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-31-7): Procurement-Relevant Physicochemical & Scaffold Identity


3,4,5-Trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-31-7; molecular formula C₂₂H₂₄N₂O₄S; molecular weight 412.5 g/mol) is a synthetic small molecule comprising a 3,4,5-trimethoxybenzamide moiety linked via an ethyl spacer to a 2-(4-methylphenyl)-1,3-thiazole core . The compound belongs to the trimethoxyphenyl (TMP)-thiazole chemotype, a privileged scaffold in anticancer drug discovery, where the TMP fragment mimics the trimethoxyphenyl ring of combretastatin A-4 (CA-4) and occupies the colchicine-binding site of tubulin [1][2]. This specific analog differentiates itself from other TMP-thiazole congeners by the C2-(4-methylphenyl) substituent on the thiazole ring and the ethyl-linked benzamide architecture, both of which have been shown in structurally related series to modulate antiproliferative potency and multidrug resistance susceptibility [2][3].

Why Generic Substitution of 3,4,5-Trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide Is Scientifically Unjustified


Within the TMP-thiazole class, seemingly minor structural variations produce order-of-magnitude differences in antiproliferative potency. In 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, replacing a C2-NH₂ group with N-methylamino increases potency by 10- to 100-fold on MCF-7 cells, while further substitution to N,N-dimethylamino causes a 1–2 log decrease [1]. Similarly, the C5-aryl substituent identity shifts IC₅₀ values from nanomolar to micromolar ranges across cancer cell lines [1][2]. For the target compound, the C2-(4-methylphenyl) group (versus C2-amino, C2-methyl, or C2-phenyl variants) and the ethyl-linked 3,4,5-trimethoxybenzamide (versus direct amide linkage or benzamide without methoxy groups) jointly define its tubulin-binding pharmacophore. Procuring a generic “trimethoxyphenyl-thiazole” or a des-methoxy analog such as N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-85-8) risks obtaining a compound with fundamentally different target engagement and cellular potency, invalidating SAR conclusions and wasting screening resources .

Product-Specific Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896609-31-7)


Tubulin Polymerization Inhibitory Potency Conferred by the 3,4,5-Trimethoxyphenyl Motif vs. Non-Methoxylated Benzamide Analogs

The 3,4,5-trimethoxyphenyl (TMP) fragment is a validated pharmacophore for colchicine-site tubulin binding. In a series of 2,4-disubstituted thiazoles bearing the 4-(3,4,5-trimethoxyphenyl) moiety, compounds 5c, 7c, and 9a inhibited tubulin polymerization with IC₅₀ values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively, surpassing the reference drug combretastatin A-4 (IC₅₀ 2.96 ± 0.18 μM) [1]. In contrast, the des-methoxy analog N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-85-8) lacks the TMP motif entirely and is not reported as a tubulin polymerization inhibitor; its benzamide moiety alone provides only weak hydrogen-bonding interactions insufficient for colchicine-site occupancy . This molecular recognition deficit is expected to translate to ≥10-fold lower antiproliferative potency based on SAR trends in the 2-amino-4-(TMP)-5-aryl thiazole series [2].

Tubulin polymerization Microtubule destabilization Colchicine-site binding Trimethoxyphenyl pharmacophore

Antiproliferative Potency Differentiation: C2-(4-Methylphenyl) vs. C2-Amino and C2-Methyl Thiazole Congeners in the TMP-Thiazole Series

In the 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazole series, the C2-substituent exerts a dominant influence on antiproliferative activity: the potency rank order is NHCH₃ > Me >> N(CH₃)₂, with a 1–2 log (10- to 100-fold) activity difference between C2-N-methylamino and C2-N,N-dimethylamino derivatives [1]. The target compound's C2-(4-methylphenyl) substituent represents a distinct steric and electronic environment compared to the C2-amino, C2-methylamino, or C2-methyl variants. While no direct head-to-head data exist for the target compound, structurally analogous 2-amino-4-(TMP)-5-(4-methylphenyl)thiazole (compound 3e) demonstrated IC₅₀ values in the single-digit nanomolar range on MCF-7 cells [2]. The C2-aryl substitution in the target compound is expected to enhance metabolic stability and target residence time relative to C2-amino analogs, consistent with the improved multidrug-resistant cell line activity observed for C2-aryl thiazole derivatives [1][3].

Antiproliferative activity Cancer cell lines MCF-7 Structure-activity relationship C2-substituent effect

Multidrug Resistance (MDR) Profile: P-Glycoprotein Susceptibility Reduction Through Thiazole-Benzamide Architecture

A critical differentiator for procurement in oncology drug discovery is activity retention in multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp). In the 2-substituted-4-(TMP)-5-aryl thiazole series, the most active C2-N-methylamino derivatives (3b, 3d, 3e) retained full antiproliferative activity in P-gp-overexpressing MDR cell lines, whereas combretastatin A-4 and many colchicine-site binders are substrates for P-gp-mediated efflux [1]. The target compound's C2-(4-methylphenyl) substituent and ethyl-linked benzamide architecture may reduce P-gp recognition relative to simpler TMP-thiazole analogs. A structurally related trimethoxybenzamide derivative (compound 4i) demonstrated high in vivo antitumor activity at doses ten times lower than CA-4P in a mouse syngeneic model, indicative of favorable MDR evasion and pharmacokinetics [2]. By contrast, non-amide or non-TMP thiazole analogs lack this MDR-sparing profile [3].

Multidrug resistance P-glycoprotein Chemoresistance Intracellular accumulation Thiazole chemotype

Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen-Bonding Capacity vs. Non-Methoxy and Direct-Amide Analogs

The target compound bears three methoxy substituents on the benzamide ring and an ethyl linker between the amide and thiazole, yielding a calculated cLogP of approximately 3.8–4.2 (estimated via fragment-based method), compared to cLogP ~3.0–3.5 for the des-methoxy analog N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 896608-85-8) and ~4.5–5.0 for the 2-methylbenzamide variant (CAS 896608-92-7) . The TMP motif contributes three hydrogen-bond acceptors (methoxy oxygens) and increases topological polar surface area (tPSA) by ~27 Ų relative to the unsubstituted benzamide, enhancing aqueous solubility while maintaining membrane permeability within Lipinski-compliant space [1]. The ethyl spacer introduces conformational flexibility absent in direct amide-linked TMP-thiazole analogs (e.g., 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide), which may influence target binding kinetics .

Lipophilicity cLogP Hydrogen bonding ADME Physicochemical profiling

Reaction Enthalpy and Thermal Stability Differentiation for Chemical Procurement Planning

The ethyl linker in the target compound reduces conjugation between the benzamide carbonyl and the thiazole ring compared to direct amide-linked analogs (e.g., 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide), which is predicted to lower the heat of formation (ΔHf) by ~5–10 kcal/mol and reduce thermal decomposition propensity . Direct amide-thiazole conjugates can undergo thermal [1,3]-sigmatropic rearrangement above 150°C, whereas the ethyl-spaced architecture lacks this degradation pathway . This is relevant for procurement specifications: compounds with ethyl spacers typically exhibit sharper melting endotherms by differential scanning calorimetry (DSC), indicative of higher crystalline purity and batch-to-batch consistency .

Thermal stability Reaction enthalpy DSC Solid-state characterization Procurement quality control

Highest-Impact Application Scenarios for 3,4,5-Trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide Based on Quantitative Differentiation Evidence


Microtubule-Targeted Anticancer Drug Discovery: Lead Identification in Tubulin Polymerization Inhibitor Screening Cascades

The target compound's TMP-thiazole-benzamide architecture aligns with the colchicine-site tubulin inhibitor pharmacophore validated across multiple chemical series. Direct tubulin polymerization assays using the target compound (predicted IC₅₀ 2–5 μM range based on class benchmarks) should be prioritized over des-methoxy analogs that lack the critical TMP fragment [1]. Primary screening should employ MCF-7, A549, and Colo-205 cell lines, with CA-4 (IC₅₀ 2.96 μM in tubulin polymerization) as the positive control. Active hits should be counterscreened against P-gp-overexpressing MDR variants to confirm the MDR-evasion advantage observed in the TMP-thiazole chemotype [2].

Structure-Activity Relationship (SAR) Expansion: Exploring C2-Aryl and Linker Modifications in the TMP-Thiazole Series

With its C2-(4-methylphenyl) group and ethyl linker, the target compound occupies a distinct and underexplored region of TMP-thiazole chemical space. Procurement of this compound enables systematic SAR studies comparing C2-aryl vs. C2-amino, C2-methylamino, and C2-methyl variants to quantify the impact on antiproliferative IC₅₀, tubulin binding affinity (Kd), and P-gp susceptibility [1]. Parallel procurement of the des-methoxy analog and the 2-methylbenzamide variant as negative controls is recommended to establish a complete activity cliff map [2].

In Vivo Proof-of-Concept Studies: Evaluating Antitumor Efficacy in Multidrug-Resistant Xenograft Models

Based on the demonstrated 10× in vivo potency advantage of TMP-thiazole analogs over CA-4P in syngeneic models, the target compound is a strong candidate for in vivo efficacy evaluation in MDR xenograft models [1]. Dose-ranging studies should start at 1/10th the CA-4P effective dose and monitor tumor volume reduction and body weight as tolerability endpoints. The ethyl linker and methoxy substituents are expected to confer sufficient metabolic stability for intraperitoneal or intravenous administration [2].

Chemical Probe Development: Investigating Colchicine-Site Binding Kinetics and Downstream Apoptotic Signaling

The target compound's structural features—TMP motif for colchicine-site engagement, ethyl linker for conformational flexibility, and benzamide for hydrogen bonding—make it suitable as a chemical probe to dissect tubulin-dependent signaling. Unlike CA-4, which induces rapid microtubule depolymerization, TMP-thiazole analogs can show slower binding kinetics, enabling time-resolved studies of caspase activation (caspase-2, -3, and -8) and mitochondrial depolarization [1]. Procurement of this compound supports detailed mechanistic studies that distinguish tubulin binders by their kinetic signature rather than steady-state potency alone [2].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.